molecular formula C14H20O4 B14277907 1-(2,6-Dihydroxy-4-methoxy-3,5-dimethylphenyl)-2-methylbutan-1-one CAS No. 138690-39-8

1-(2,6-Dihydroxy-4-methoxy-3,5-dimethylphenyl)-2-methylbutan-1-one

Cat. No.: B14277907
CAS No.: 138690-39-8
M. Wt: 252.31 g/mol
InChI Key: BHSDENIHTXKOKS-UHFFFAOYSA-N
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Description

1-(2,6-Dihydroxy-4-methoxy-3,5-dimethylphenyl)-2-methylbutan-1-one is a complex organic compound known for its diverse biological activities. It is a secondary metabolite derived from natural sources, particularly fungi such as Aspergillus unguis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dihydroxy-4-methoxy-3,5-dimethylphenyl)-2-methylbutan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable aromatic precursor.

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the aromatic ring.

    Methoxylation: Addition of a methoxy group to the aromatic ring.

    Alkylation: Introduction of methyl groups at designated positions.

    Ketone Formation: Formation of the ketone functional group through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dihydroxy-4-methoxy-3,5-dimethylphenyl)-2-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of ketone groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2,6-Dihydroxy-4-methoxy-3,5-dimethylphenyl)-2-methylbutan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-Dihydroxy-4-methoxy-3,5-dimethylphenyl)-2-methylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of NF-kβ, a key regulator of immune responses . This inhibition can lead to reduced inflammation and antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Dihydroxy-4-methoxy-3,5-dimethylphenyl)-2-methylbutan-1-one stands out due to its specific combination of functional groups and its potent biological activities. Its ability to inhibit NF-kβ activation and its antimicrobial properties make it a unique and valuable compound for further research and development.

Properties

CAS No.

138690-39-8

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

1-(2,6-dihydroxy-4-methoxy-3,5-dimethylphenyl)-2-methylbutan-1-one

InChI

InChI=1S/C14H20O4/c1-6-7(2)11(15)10-12(16)8(3)14(18-5)9(4)13(10)17/h7,16-17H,6H2,1-5H3

InChI Key

BHSDENIHTXKOKS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)C1=C(C(=C(C(=C1O)C)OC)C)O

Origin of Product

United States

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